![molecular formula C18H20N2O3S B2466087 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide CAS No. 899976-27-3](/img/structure/B2466087.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide
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Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide, also known as DTBM-M, is a synthetic compound that has gained attention in scientific research for its potential use as a pharmacological tool. This compound belongs to the class of thiazolidinediones, which have been studied for their ability to regulate glucose and lipid metabolism.
Scientific Research Applications
Anti-HIV Activity
The compound N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbenzamide has demonstrated anti-HIV activity. It operates through a mechanism that could potentially be harnessed for anti-AIDS treatment . Further studies are needed to explore its efficacy and safety in this context.
Analgesic Properties
(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate: , a derivative of thiazinane, has shown analgesic activity. Investigating its mode of action and potential clinical applications could be valuable .
Antibiotic Potential
Cephradine, an antibiotic, contains a 1,3-thiazine skeleton. Understanding the structural features of cephradine and its derivatives can contribute to the development of novel antibiotics .
Anticoagulant Properties
Chlormezanone, another derivative of thiazinane, has been utilized as an anticoagulant. Further research into its mechanism of action and potential therapeutic applications is warranted .
Fused-Heterocycles
Thiazinanes, including the compound , are fused-heterocycles. They play a crucial role in natural products and bioactive compounds. For instance, bretschneiderazines A and B contain a 1,3-thiazine framework .
Synthetic Approaches
Exploring synthetic approaches for thiazinane derivatives and their chemical reactivity is essential. Researchers continue to investigate novel methods for synthesizing these intriguing heterocycles .
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-15(13-14)18(21)19-16-7-9-17(10-8-16)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGSIIGZGBIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide |
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